

Application Notes and Protocols: Antimicrobial Activity of 2-Salicylideneaminophenol and its Metal Complexes

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Compound of Interest

Compound Name: **2-Salicylideneaminophenol**

Cat. No.: **B156611**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antimicrobial properties of the Schiff base **2-Salicylideneaminophenol** and its coordination complexes with various metal ions. The information compiled herein is intended to serve as a practical guide for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. **2-Salicylideneaminophenol**, derived from the condensation of salicylaldehyde and 2-aminophenol, is a notable example that has attracted significant interest due to its biological activities. Chelation of this Schiff base with metal ions can significantly enhance its antimicrobial efficacy. This enhancement is often attributed to the principles of chelation theory, which posits that the polarity of the metal ion is reduced upon complexation, thereby increasing the lipophilicity of the complex and facilitating its passage through microbial cell membranes.[\[1\]](#)

Data Presentation: Antimicrobial Activity

The antimicrobial potential of **2-Salicylideneaminophenol** and its metal complexes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values obtained from various studies.

Compound/Complex	Organism	MIC ($\mu\text{g/mL}$)	Reference
2-Salicylideneaminophenol (Ligand)	Staphylococcus aureus	>512	[2]
Bacillus subtilis		256	[2]
Escherichia coli		>512	[2]
Pseudomonas aeruginosa		>512	[2]
Candida albicans		128	[2]
[Fe(III)-Salicylideneaminophenol]Cl	Staphylococcus aureus	0.781	[3]
MRSA		0.781	[3]
Cu(II)-Salicylideneaminophenol Complex	Gram-positive bacteria	7.81 - 31.25	[4]
Ni(II)-Salicylideneaminophenol Complex	Various bacteria and fungi	Moderate Activity	[5]
Co(II)-Salicylideneaminophenol Complex	Various bacteria and fungi	Moderate Activity	[5]
Mn(II)-Salicylideneaminophenol Complex	Various bacteria and fungi	Moderate Activity	[5]

Note: The specific structures of the metal complexes and the experimental conditions can vary between studies, leading to a range of MIC values. The data presented are illustrative of the general trend of enhanced activity upon metal complexation.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation are crucial for the reproducibility of results.

Protocol 1: Synthesis of 2-Salicylideneaminophenol (Schiff Base Ligand)

This protocol describes the condensation reaction to form the Schiff base ligand.

Materials:

- Salicylaldehyde
- 2-Aminophenol
- Ethanol or Methanol
- Reaction flask with reflux condenser
- Stirring apparatus
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

- Dissolve equimolar amounts of salicylaldehyde and 2-aminophenol in ethanol in a round-bottom flask.[\[5\]](#)[\[6\]](#)
- The mixture is then heated under reflux with constant stirring for a specified period, typically 2-3 hours.[\[5\]](#)[\[7\]](#)

- Upon cooling, the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol or another suitable solvent to remove unreacted starting materials.
- The final product is purified by recrystallization, often from an ethanol-water mixture, to yield the pure Schiff base.[7]
- The purity and identity of the compound are confirmed by analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[6][8]

Protocol 2: Synthesis of Metal Complexes of 2-Salicylideneaminophenol

This protocol outlines a general method for the synthesis of metal complexes.

Materials:

- **2-Salicylideneaminophenol** ligand
- Metal salt (e.g., Cu(II) acetate, Co(II) chloride, Ni(II) nitrate)
- Ethanol or Methanol
- Reaction flask with reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve the **2-Salicylideneaminophenol** ligand in hot ethanol.
- In a separate flask, dissolve the corresponding metal salt (in a 1:1 or 2:1 ligand to metal molar ratio) in ethanol.[5]
- Slowly add the metal salt solution to the ligand solution with constant stirring.[5]

- The reaction mixture is then refluxed for 2-4 hours.[5]
- The resulting colored precipitate of the metal complex is filtered off after the mixture has cooled to room temperature.
- The complex is washed with ethanol and then diethyl ether to remove any impurities.
- The final product is dried in a desiccator over anhydrous CaCl_2 .
- Characterization of the complexes is performed using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the coordination of the metal to the ligand.[7]

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6]

Materials:

- Synthesized compounds (ligand and metal complexes)
- Bacterial and/or fungal strains
- Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- 96-well microtiter plates
- Micropipettes
- Incubator
- DMSO (for dissolving compounds)
- Positive control (standard antibiotic, e.g., Ciprofloxacin)

- Negative control (broth with DMSO)

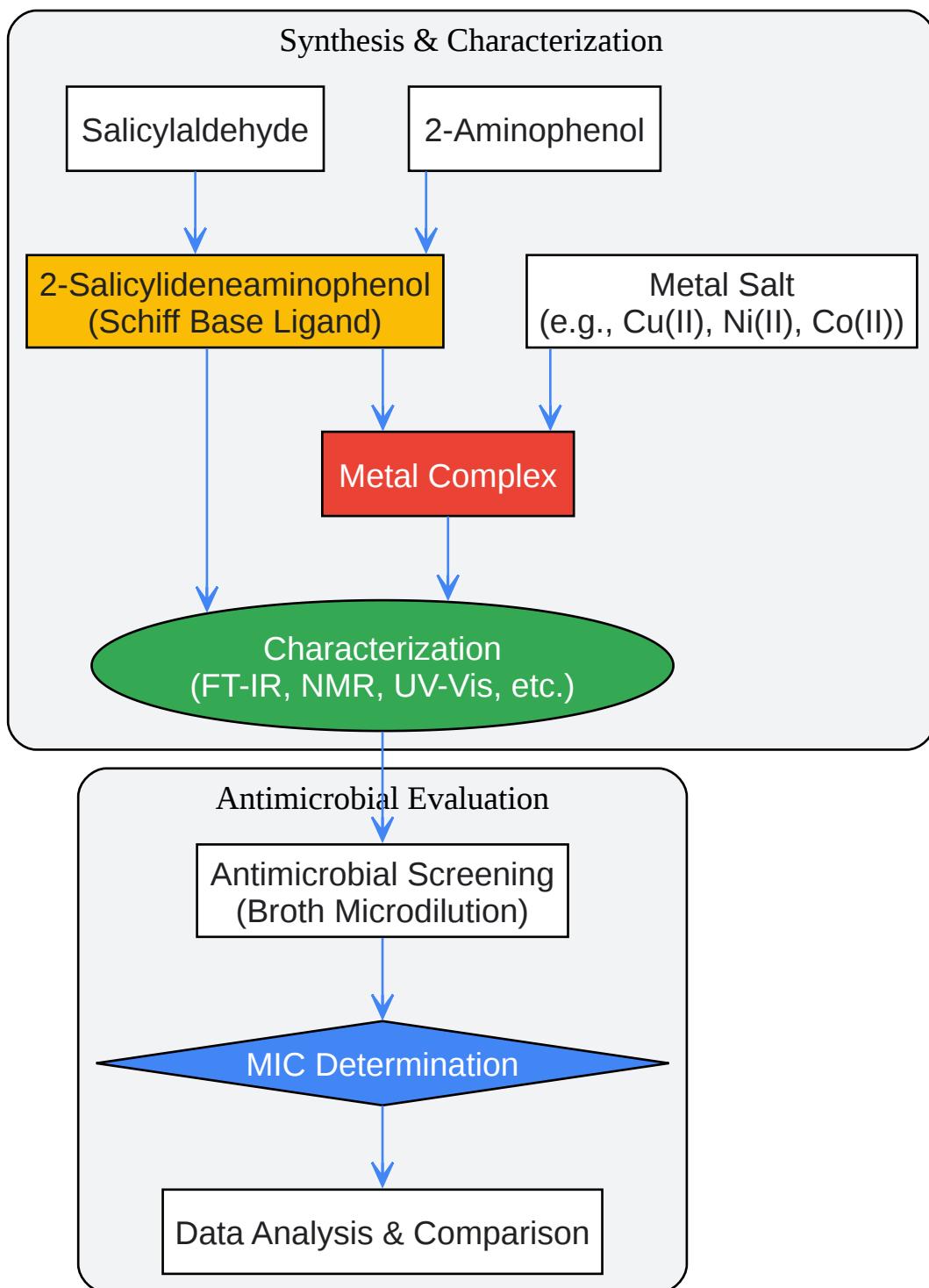
Procedure:

- Prepare a stock solution of each test compound in DMSO.
- Perform two-fold serial dilutions of the compounds in the wells of a 96-well plate using sterile nutrient broth to achieve a range of concentrations.[\[6\]](#)
- Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 - 10^6 CFU/mL).[\[6\]](#)
- Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and DMSO, but no test compound) on each plate.
- Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.[\[6\]](#)
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[6\]](#)

Visualizations

Experimental Workflow

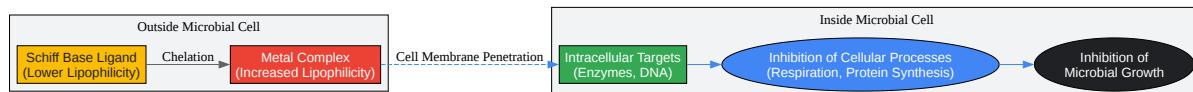
The following diagram illustrates the general workflow from the synthesis of the Schiff base and its metal complexes to their antimicrobial evaluation.

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Caption: Workflow for Synthesis and Antimicrobial Testing.

Mechanism of Enhanced Antimicrobial Activity

This diagram illustrates the proposed mechanism by which metal complexation enhances the antimicrobial activity of the Schiff base ligand.



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Caption: Proposed Mechanism of Action.

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